![molecular formula C17H27BN2O3 B1377163 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1486485-57-7](/img/structure/B1377163.png)
3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, an oxan-2-yl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions using reagents like diazomethane.
Attachment of the oxan-2-yl group: This step might involve nucleophilic substitution reactions.
Incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This can be achieved using boronic acid derivatives under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions could target the pyrazole ring or the oxan-2-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the boron atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is in the field of medicinal chemistry. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of boron into the structure may enhance its efficacy as a therapeutic agent.
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various bacterial strains. This suggests potential for developing new antibiotics or antifungal agents.
- Neurological Applications : Compounds with similar pyrazole structures have been studied for their neuroprotective effects, indicating that this compound may also have applications in treating neurodegenerative diseases.
Synthesis and Material Science
The compound's unique boron-containing structure offers advantages in material science, particularly in the synthesis of advanced materials.
- Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal and mechanical properties. This compound could be used as a building block for synthesizing high-performance polymers.
- Catalysis : The presence of boron makes this compound a potential candidate for use in catalysis, particularly in organic reactions where boron acts as a Lewis acid.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of the dioxaborolane moiety in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on derivatives of this compound demonstrated effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the pyrazole ring could further enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. For example, as a catalyst, it might facilitate reactions by stabilizing transition states. In biological systems, it could interact with specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-(oxan-2-yl)-1H-pyrazole: Lacks the boron-containing group.
1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the cyclopropyl group.
Uniqueness
The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound unique, as it can participate in boron-mediated reactions, which are not possible with similar compounds lacking this group.
Biological Activity
3-Cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1486485-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.22 g/mol. The presence of the cyclopropyl group and the dioxaborolane moiety suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H27BN2O3 |
Molecular Weight | 318.22 g/mol |
CAS Number | 1486485-57-7 |
Purity | ≥95% |
Cannabinoid Receptor Interaction
Research indicates that pyrazole derivatives, particularly those containing cyclopropyl groups, may exhibit significant interactions with cannabinoid receptors. A study highlighted that various diaryl-pyrazole derivatives showed promising binding affinities for the CB1 receptor, which is implicated in obesity and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole compounds have revealed that modifications to the pyrazole ring can enhance biological activity. For instance, compounds with cyclopropyl substitutions demonstrated improved pharmacokinetic profiles and reduced toxicity compared to their non-cyclopropyl counterparts .
Study on Anti-Fibrosis Efficacy
A notable investigation focused on the anti-fibrotic properties of related pyrazole compounds. The study demonstrated that certain derivatives exhibited potent inhibitory activities against discoidin domain receptors (DDR1/2), which are involved in fibrosis processes. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) .
In Vivo Studies
In vivo pharmacodynamic evaluations have shown that certain pyrazole derivatives can significantly reduce serum lipid levels and improve metabolic parameters in animal models. For example, one compound exhibited a favorable pharmacological profile, indicating its potential as a therapeutic agent for metabolic syndrome .
Properties
IUPAC Name |
3-cyclopropyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-8-9-12)19-20(14)15-7-5-6-10-21-15/h11-12,15H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSNXLQKXBYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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